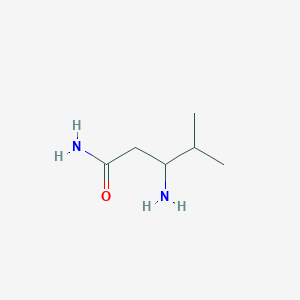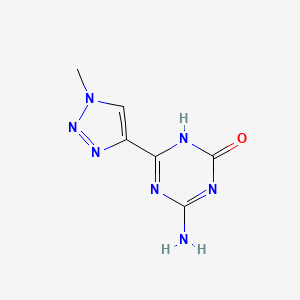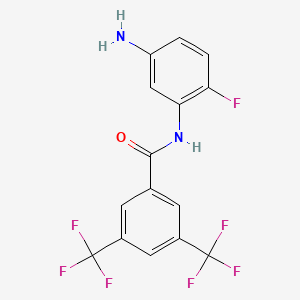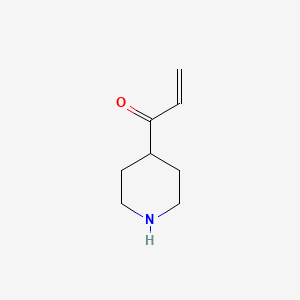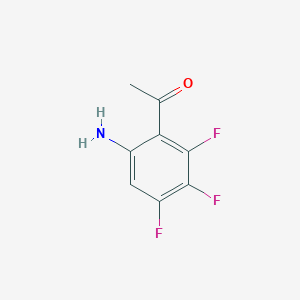
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.13 g/mol . This compound is characterized by the presence of an amino group and three fluorine atoms attached to a phenyl ring, along with an ethanone group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,4-trifluoroaniline with acetyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and trifluoromethyl groups play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Amino-2,3,5-trifluorophenyl)ethan-1-one: Similar structure but with different positions of the amino and trifluoromethyl groups.
(1R)-1-(2,4,6-trifluorophenyl)ethan-1-amine: Contains an amine group instead of an ethanone group.
2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride: Similar trifluoromethyl substitution pattern but different functional groups.
Uniqueness
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino group and an ethanone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H6F3NO |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
1-(6-amino-2,3,4-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c1-3(13)6-5(12)2-4(9)7(10)8(6)11/h2H,12H2,1H3 |
Clave InChI |
GTPCLEMWQHMKFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)

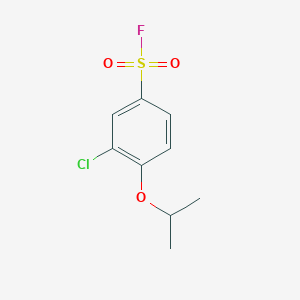

![Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167220.png)

